1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (C1TP) is a heterocyclic compound with a pyrazol-5-amine ring structure. It has been the subject of numerous studies in the fields of organic chemistry and medicinal chemistry due to its diverse range of applications. C1TP is an important building block for the synthesis of many bioactive compounds, as well as a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
Efficient and Facile Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives
This research outlines a synthesis method for creating novel pyrazolo[1,5-a]pyrimidines and other derivatives starting from an indol-3-yl pyrazole compound. The study demonstrates the compound's synthetic potency to achieve polyfunctionally substituted derivatives with potential pharmaceutical interest, exploring mechanistic aspects of the formation of these new compounds (El‐Mekabaty, Mesbah, & Fadda, 2017).
Antimicrobial Evaluation of Novel Polyheterocyclic Systems
This research focuses on the synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines to study their antimicrobial activity. It was found that some synthesized compounds exhibit pronounced antimicrobial properties, highlighting the significant role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in enhancing activity (Sirakanyan et al., 2021).
Cytotoxicity Evaluation of Pyrazolyl Derivatives as Anticancer Agents
This study reports on the design, synthesis, and in vitro cytotoxicity evaluation of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and related derivatives. Several compounds demonstrated moderate to good cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2018).
Antidepressant Activity of Thiophene-based Pyrazolines
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening. One particular compound showed significant antidepressant activity, suggesting the therapeutic potential of thiophene-based pyrazolines as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Generation of Structurally Diverse Libraries
This research utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. The study highlights the versatility of this compound in synthesizing a wide range of derivatives with potential applications in medicinal chemistry and drug development (Roman, 2013).
properties
IUPAC Name |
2-cyclopentyl-5-thiophen-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-12-7-11(9-5-6-16-8-9)14-15(12)10-3-1-2-4-10/h5-8,10H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEUKSBIMJJZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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